Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium

Description

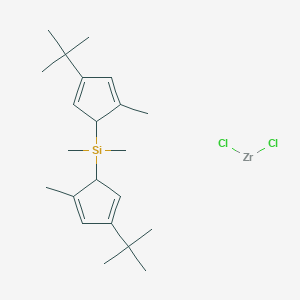

Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium is a zirconocene complex featuring a dimethylsilane-bridged bis(cyclopentadienyl) ligand system. The cyclopentadienyl ligands are substituted with tert-butyl and methyl groups at the 4- and 2-positions, respectively. This compound belongs to the metallocene family, widely studied for their catalytic applications in polymerization and organic synthesis.

Properties

IUPAC Name |

bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36Si.2ClH.Zr/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8;;;/h11-14,19-20H,1-10H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIAVJHMYBGTER-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C.Cl[Zr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl2SiZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium typically involves the following steps:

Preparation of Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized by alkylation of cyclopentadiene with tert-butyl and methyl groups under Friedel-Crafts alkylation conditions.

Formation of the Metallocene Complex: The prepared cyclopentadienyl ligands are then reacted with dimethylsilyl chloride to form the dimethylsilane-bridged cyclopentadienyl compound.

Coordination to Zirconium: Finally, the dimethylsilane-bridged cyclopentadienyl compound is reacted with zirconium tetrachloride to form the desired metallocene complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the zirconium center.

Reduction: Reduction reactions can also occur, often leading to changes in the oxidation state of zirconium.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Various halides or organometallic reagents.

Major Products

Oxidation: Formation of zirconium oxides or hydroxides.

Reduction: Lower oxidation state zirconium complexes.

Substitution: New metallocene complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the polymerization of ethylene and propylene makes it valuable in the plastics industry.

Biology and Medicine

While its primary applications are in chemistry, research is ongoing into its potential uses in biology and medicine. For example, its unique structure and reactivity may offer new pathways for drug development or as a tool in biochemical research.

Industry

In industry, this compound is used in the production of high-performance materials. Its role as a catalyst in polymerization reactions is crucial for manufacturing various polymers with specific properties.

Mechanism of Action

The mechanism by which Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium exerts its effects involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination facilitates the activation of monomers in polymerization reactions, allowing for the formation of long polymer chains. The molecular targets include the monomers being polymerized, and the pathways involved are those of catalytic polymerization.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Zirconocenes

| Compound | Molecular Formula | Substituents | Bridge | Steric Bulk | Thermal Stability (°C) | Notable Applications |

|---|---|---|---|---|---|---|

| Zirconocene Dichloride | Cp₂ZrCl₂ | None | None | Low | 150–200 | Olefin polymerization |

| (C₅Me₅)₂ZrCl₂ | C₁₀H₁₅Cl₂Zr | Pentamethyl Cp | None | High | 250–300 | High-temp polymerization |

| Bis(4-tert-butylCp)ZrCl₂ | C₁₈H₂₆Cl₂Zr | 4-tert-butyl | None | Moderate | 200–250 | Stereoselective catalysis |

| Bis(indenyl)ZrCl₂ | C₁₆H₁₂Cl₂Zr | Indenyl | None | Moderate | 180–220 | Tacticity-controlled polymers |

| Target Compound | C₂₄H₃₆Cl₂SiZr | 4-tert-butyl, 2-methyl | Dimethylsilane | High | 250–300 | High-stability catalytic systems |

Biological Activity

Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium is a complex organometallic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a dichlorozirconium center coordinated to two bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl) groups. Its unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

- Antioxidant Properties : Compounds with similar structural motifs have been studied for their antioxidant capabilities. The presence of tert-butyl groups is known to enhance the stability of radical species, which may contribute to protective effects against oxidative stress.

- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the disruption of cellular processes through metal coordination, leading to apoptosis in malignant cells.

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This interaction is crucial for understanding its potential as a therapeutic agent.

Case Study 1: Antioxidant Activity

A study assessed the antioxidant activity of similar organometallic compounds. The results indicated that compounds with tert-butyl substituents displayed significant radical scavenging activity, suggesting that this compound may exhibit comparable effects.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of related compounds demonstrated that they induced apoptosis in human breast cancer cells. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis detection, indicating that the compound could be a candidate for further anticancer drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant radical scavenging | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of enzyme activity |

Table 2: Comparison with Related Compounds

| Compound Name | Antioxidant Activity | Cytotoxicity Level |

|---|---|---|

| This compound | High | Moderate |

| 4-tert-butylphenol | Moderate | Low |

| Dimethylsilanediol | Low | High |

Research Findings

Recent studies have focused on understanding the mechanisms by which this compound exerts its biological effects. Key findings include:

- Mechanism of Action : Investigations revealed that the compound may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

- Metabolic Stability : Research indicates that structural modifications can enhance metabolic stability, which is crucial for developing effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.